Gly-Gly hydrochloride
Description
Historical Context of Peptide Bond Chemistry and Glycylglycine (B550881)
The journey into understanding proteins began with the identification of their fundamental building blocks, the amino acids. The discovery of the peptide bond, the covalent chemical link between amino acids, was a crucial step forward. A peptide bond is an amide-type bond formed between the carboxyl group of one amino acid and the amino group of another, a process involving the removal of a water molecule. wikipedia.org This condensation reaction is the cornerstone of protein synthesis. wikipedia.org
In 1901, Emil Fischer and Ernest Fourneau achieved a significant milestone by synthesizing glycylglycine. wikipedia.orgwikipedia.org They accomplished this by boiling 2,5-diketopiperazine, also known as glycine (B1666218) anhydride (B1165640), with hydrochloric acid. wikipedia.orgwikipedia.org This pioneering work not only provided the first synthetic dipeptide but also offered a tangible model for studying the nature of the peptide bond. The synthesis of glycylglycine hydrochloride was a direct outcome of this process, as the use of hydrochloric acid resulted in the protonation of the terminal amino group.
Significance of Glycylglycine Hydrochloride in Biochemical and Molecular Biology Research
Glycylglycine hydrochloride has proven to be a versatile tool in various research domains due to its well-defined structure and properties. Its utility spans from serving as a buffer in biological systems to its application in studying cellular processes. wikipedia.org
In biochemical research, glycylglycine is recognized for its role as a non-selective dipeptidase substrate and an inhibitor of inducible nitric oxide synthase (iNOS). medchemexpress.com It can passively diffuse across cell membranes and is subsequently hydrolyzed into glycine, which then participates in energy metabolism and antioxidant pathways. medchemexpress.com Research has shown that glycylglycine hydrochloride can influence cell proliferation, as observed in studies with spermatogonial stem cells. medchemexpress.com Furthermore, it has been used to investigate neurodegenerative diseases by studying its effects on astrocyte overactivation and the release of nitric oxide. medchemexpress.com
In molecular biology, glycylglycine is a component in certain laboratory techniques. For instance, it is used in solutions for SDS-PAGE, a method for protein analysis, where it acts as a buffering agent to maintain pH and protect samples during electrophoresis. wikipedia.org It is also employed in Western blotting to strip antibodies from membranes, allowing for the probing of multiple proteins from a single sample. wikipedia.org The ability of glycylglycine to improve the solubility of recombinant proteins in E. coli has also been noted. wikipedia.org
Glycylglycine Hydrochloride as a Fundamental Dipeptide Model for Complex Peptide Systems
The simplicity of glycylglycine, being composed of two of the smallest amino acid residues, makes it an ideal model system for investigating the fundamental properties of peptides and proteins. wikipedia.orgtaylorandfrancis.com By studying this simple dipeptide, researchers can gain insights into the more intricate structures and functions of larger, more complex biomolecules. taylorandfrancis.com
The study of glycylglycine hydrochloride provides a clear example of the planar nature of the peptide bond. indigoinstruments.com This planarity, a result of resonance stabilization, restricts rotation around the C-N bond and is a key determinant of protein secondary structure. nih.gov Computational studies using glycylglycine as a model have been instrumental in understanding the thermodynamics and kinetics of peptide bond formation. nih.gov These studies explore how different solvent environments and the presence of other molecules can influence this fundamental biological reaction. nih.gov
The use of glycylglycine as a model extends to understanding how peptides interact with other molecules, such as drugs or metal ions. taylorandfrancis.com By examining these interactions at the simplest level, scientists can build a foundational understanding that can be applied to more complex systems, aiding in fields like drug development and the study of enzyme mechanisms. taylorandfrancis.comindigoinstruments.com
| Property | Value | Source |
| IUPAC Name | (2-Aminoacetamido)acetic acid | wikipedia.org |
| Molecular Formula | C4H8N2O3 | wikipedia.org |
| Molar Mass | 132.119 g·mol−1 | wikipedia.org |
| Appearance | White crystals | wikipedia.org |
| Solubility in water | 132 g L−1 (at 20 °C) | wikipedia.org |
| Acidity (pKa) | 3.133 | wikipedia.org |
| Basicity (pKb) | 10.864 | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYIJCMSLMRPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Derivatization of Glycylglycine Hydrochloride
Classical and Modern Synthetic Approaches for Glycylglycine (B550881) Dipeptideschemicalbook.comwikipedia.orgnih.gov
The synthesis of glycylglycine has evolved from historical methods to more refined modern techniques that offer improved yields and purity. The earliest reported synthesis was achieved in 1901 by Emil Fischer and Ernest Fourneau, who produced the dipeptide by boiling 2,5-diketopiperazine (also known as glycine (B1666218) anhydride) with hydrochloric acid. atamanchemicals.comwikipedia.orgdiscofinechem.com This classical approach laid the groundwork for subsequent developments in peptide synthesis.
Modern approaches often involve a two-step process starting from glycine. In one common method, glycine is heated in glycerol (B35011) to induce a condensation reaction, forming the intermediate 2,5-diketopiperazine. google.com This cyclic dipeptide is then isolated and hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by neutralization with hydrochloric acid to yield glycylglycine. google.com This method is advantageous due to its simplicity and potential for large-scale production. google.com Another established industrial method is the amination of chloroacetic acid with ammonia, which produces glycine, a precursor that can then be used for dipeptide synthesis. wikipedia.org
A summary of key synthetic methods is presented below.
| Method | Starting Material(s) | Key Intermediates/Reagents | Description |
| Classical Fischer Method | 2,5-Diketopiperazine | Hydrochloric Acid (HCl) | The cyclic anhydride (B1165640) of glycine is hydrolyzed by boiling with HCl to open the ring and form glycylglycine. atamanchemicals.comwikipedia.org |
| Glycerol-Mediated Synthesis | Glycine | Glycerol, Sodium Hydroxide (B78521) (NaOH), HCl | Glycine is first dehydrated in hot glycerol to form 2,5-diketopiperazine. This intermediate is then hydrolyzed with a base and neutralized with acid. google.com |
| Trimetaphosphate (P3m) Coupling | Glycine | Sodium Trimetaphosphate (P3m) | Glycine molecules are coupled directly in an aqueous buffer at a controlled pH using P3m as a condensing agent. chemicalbook.com |
| From Chloroacetic Acid | Chloroacetic Acid | Ammonia (NH3) | Chloroacetic acid is aminated to produce glycine, which then serves as the precursor for subsequent peptide coupling reactions. wikipedia.org |
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on a solid resin support. While detailed examples focusing specifically on the SPPS of the simple Gly-Gly dipeptide are less common in literature compared to more complex peptides, the principles are directly applicable. In this technique, the first amino acid (glycine) is anchored to a solid support. The second amino acid, with its amino group temporarily protected (e.g., with an Fmoc group), is then activated and coupled to the first. The protecting group is subsequently removed, and the cycle can be repeated to extend the peptide chain.
The solid-phase method has been successfully used to synthesize novel peptide nucleic acids with complex backbones, such as those containing glycylproline (B3032158) units, demonstrating its utility for glycine-containing structures. rsc.org The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can be easily washed away from the resin-bound peptide, simplifying purification significantly compared to solution-phase methods.
Solution-phase synthesis remains a relevant and widely used method for producing peptides, especially for shorter sequences like glycylglycine or on an industrial scale. The classical Fischer method and the glycerol-based synthesis are both examples of solution-phase pathways. wikipedia.orggoogle.com In these methods, all reactants, intermediates, and products are dissolved in a solvent system.
Another solution-phase approach involves the direct condensation of glycine in an aqueous solution using a coupling agent. For instance, research has shown that trimetaphosphate (P3m) can facilitate the formation of glycylglycine from glycine in an aqueous buffer at a specific pH and temperature. chemicalbook.com A significant challenge in solution-phase synthesis is the purification of the final product from unreacted starting materials, by-products, and coupling agents, often requiring techniques like recrystallization or chromatography. google.com
The formation of a peptide bond between two amino acids is not a spontaneous reaction and requires the "activation" of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. youtube.com This is the primary role of peptide coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate, which then readily reacts with the amine to form the amide (peptide) bond. bachem.com
Several classes of coupling reagents have been developed:
Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling reagent. It activates the carboxyl group, and its use is often paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. bachem.com
Phosphonium and Aminium Salts : Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions. bachem.com TBTU and HBTU are considered well-suited for most standard peptide couplings. bachem.com
Other Reagents : For the specific synthesis of glycylglycine from glycine, trimetaphosphate (P3m) has been used as a phosphorylating and coupling agent in aqueous solutions. chemicalbook.com
The choice of coupling reagent is critical for the success of the synthesis, influencing reaction speed, yield, and the purity of the resulting peptide. bachem.com
| Coupling Reagent Class | Example(s) | Mechanism/Function |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Activates the carboxyl group to form a reactive O-acylisourea intermediate. Often used with additives to prevent racemization. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms a highly reactive activated ester (e.g., HOBt or HOAt ester), leading to efficient and rapid peptide bond formation. bachem.com |
| Phosphonium Salts | PyBOP | Similar to aminium salts, forms a reactive ester intermediate to facilitate coupling. Contains HOBt within its structure. bachem.com |
| Phosphates | Trimetaphosphate (P3m) | Acts as a condensing agent, particularly for forming glycylglycine from glycine in aqueous media. chemicalbook.com |
Derivatization and Functionalization of Glycylglycine and its Hydrochloride Formatamanchemicals.comCurrent time information in Tiranë, AL.orgsyn.org
Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, often for analytical purposes or to impart new functionality. sigmaaldrich.com Glycylglycine and its hydrochloride salt can be functionalized at their terminal amino group, carboxyl group, or the peptide backbone itself.
The carboxylic acid group of glycylglycine is a common site for derivatization, particularly through esterification. This reaction converts the carboxylic acid into an ester, which can alter the molecule's solubility and reactivity. Esterification is typically carried out by reacting the peptide with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst, most commonly hydrogen chloride (HCl). orgsyn.org
The use of HCl is twofold. It catalyzes the esterification reaction and also forms the hydrochloride salt of the product, such as glycylglycine ethyl ester hydrochloride. wikipedia.orgorgsyn.org The formation of the hydrochloride salt is often crucial because the free ester of glycine or simple peptides can be unstable, tending to cyclize into 2,5-diketopiperazine. wikipedia.org The protonation of the terminal amino group to form the hydrochloride salt prevents this unwanted side reaction and improves the stability and handling of the compound. A typical procedure involves refluxing the starting material with alcohol saturated with hydrogen chloride gas. orgsyn.org
The functional groups of glycylglycine provide handles for various chemical modifications, including the attachment of labels for detection and analysis. The polar nature of peptides requires derivatization to make them suitable for certain analytical techniques like gas chromatography (GC). sigmaaldrich.com
Silylation : For GC analysis, the active hydrogens on the amine and carboxyl groups can be replaced with nonpolar moieties. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com
Chromophore Labeling : For detection by UV-Vis or fluorescence spectroscopy in techniques like High-Performance Liquid Chromatography (HPLC), a chromophore or fluorophore is attached. psu.edu Dansyl chloride, for example, reacts with the primary amino group of glycylglycine to yield a highly fluorescent derivative, enabling sensitive quantification. researchgate.net This type of labeling is a common strategy for analyzing amino acids and peptides that lack a natural chromophore. psu.edu A variety of advanced chemical tags and bioorthogonal reactions are available for covalently attaching fluorescent dyes to specific sites on biomolecules. nih.gov
| Derivatization Type | Reagent Example | Target Functional Group | Purpose |
| Esterification | Ethanol / Hydrogen Chloride | Carboxylic Acid | Increases stability by preventing cyclization; modifies solubility. wikipedia.orgorgsyn.org |
| Silylation | MTBSTFA | Amine, Carboxyl | Increases volatility and thermal stability for Gas Chromatography (GC) analysis. sigmaaldrich.com |
| Chromophore Labeling | Dansyl Chloride | Primary Amine | Attaches a fluorescent tag for sensitive detection in HPLC. researchgate.net |
Formation of Cyclic Glycylglycine Derivatives
The cyclization of glycylglycine and its derivatives leads to the formation of a significant class of compounds known as 2,5-diketopiperazines (DKPs). These cyclic dipeptides are the simplest peptide structures and are prevalent in nature, often found in fermentation broths and as degradation products of polypeptides. wikipedia.orgwikipedia.org The parent compound, 2,5-diketopiperazine, can be produced through the pyrolysis of either glycine or glycylglycine. wikipedia.org
The formation of the 2,5-diketopiperazine ring from dipeptides is a common synthetic route. wikipedia.org Historically, the first synthesis of glycylglycine itself involved the hydrolysis of 2,5-diketopiperazine (also referred to as glycine anhydride) with hydrochloric acid, a process developed by Emil Fischer and Ernest Fourneau in 1901. wikipedia.org This highlights the reversible nature of the cyclization under specific conditions.
Modern synthetic methodologies for 2,5-diketopiperazines can be broadly categorized into three main strategies: amide bond formation, N-alkylation, and C-acylation. wikipedia.org
Amide Bond Formation: This is the most common method, typically involving the cyclization of a dipeptide. For instance, dipeptides with a terminal ester group often undergo spontaneous cyclization. wikipedia.org A notable one-pot synthesis of N-substituted 2,5-diketopiperazines has been developed via an indolamide intermediate. wikipedia.org
N-Alkylation: Intramolecular N-alkylation of alpha-haloacetamide amides can yield 2,5-diketopiperazines. wikipedia.org This route, however, can be limited by potential epimerization at stereogenic centers. wikipedia.org
C-Acylation: The formation of the 2,5-diketopiperazine ring can also be achieved through intramolecular enolate acylation. wikipedia.org
One patented process for preparing substituted and unsubstituted 2,5-diketopiperazines involves reacting a substituted or unsubstituted glycinamide (B1583983) with a haloacetyl halide. google.com This reaction is often facilitated by the presence of a non-nucleophilic base which acts as a hydrogen halide binding agent. google.com
Visible-light-induced C(sp3)−H alkylation represents a more recent and advanced method for synthesizing cyclic and secondary acyclic glycine derivatives. researchgate.net This approach allows for late-stage functionalization and provides access to a diverse range of structures that are otherwise difficult to obtain through traditional methods like solid-phase peptide synthesis. researchgate.net
Green Chemistry Principles in Glycylglycine Synthesis
The application of green chemistry principles to the synthesis of glycylglycine aims to create more environmentally benign and economically viable processes. Traditional methods can involve harsh reagents and generate significant waste. Modern approaches focus on improving atom economy, using less hazardous solvents, and simplifying reaction and purification steps.
Another significant advancement aligns with green chemistry principles is the use of catalytic methods that avoid stoichiometric condensation reagents. A study has demonstrated a concise synthesis of 2,5-diketopiperazines utilizing a diboronic acid anhydride as a catalyst for hydroxy-directed peptide bond formation. organic-chemistry.org This method proceeds in a three-step sequence: catalytic condensation of amino acids, deprotection, and intramolecular cyclization, all performed without intermediate purification. organic-chemistry.org This approach not only achieves high yields but also enhances atom economy, as water is the only byproduct, offering a more sustainable alternative to conventional peptide synthesis. organic-chemistry.org
The synthesis of glycylglycine itself can be achieved through a condensation and ring-opening sequence starting from glycine. google.compatsnap.com A process detailed in one patent involves reacting glycine in ethylene (B1197577) glycol, followed by ring-opening of the resulting cyclic intermediate with lithium hydroxide. google.com Subsequent purification steps involving activated carbon and recrystallization yield the final product. google.com While not explicitly framed as a "green" method, the potential for solvent recycling and the avoidance of more hazardous reagents points towards a more environmentally conscious direction.
Computational Modeling and Theoretical Studies of Glycylglycine Hydrochloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of theoretical investigations into glycylglycine (B550881) and its hydrochloride salt. These methods provide a detailed understanding of the molecule's intrinsic properties.
Prediction of Optimized Geometries and Conformational Preferences
Theoretical calculations have been successfully employed to predict the optimized geometries and explore the conformational landscape of glycylglycine. By employing methods like BLYP, B3LYP, and Hartree-Fock (HF) with basis sets such as 6-311++G**, researchers have identified multiple possible conformers of the molecule. nih.govresearchgate.net Among these, the most stable conformer can be determined, providing a theoretical model that corresponds to the molecule's most probable structure. nih.govresearchgate.net
The crystal structure of glycylglycine hydrochloride has been determined experimentally through X-ray diffraction, revealing a monoclinic space group P21/c with four molecules in the unit cell. iucr.org The cell parameters were found to be a=8.813 Å, b=9.755 Å, and c=9.788 Å, with a β angle of 104.10°. iucr.org Computational studies can replicate these geometric parameters with a high degree of accuracy, validating the theoretical models. A notable feature observed in the crystal structure is the presence of bifurcated hydrogen bonds involving the terminal nitrogen atom's hydrogen atoms. iucr.org Quantum chemical calculations can further analyze the nature and strength of these hydrogen bonds, which are crucial for the stability of the crystal lattice.
Structural analyses of protonated glycylglycine hydrochloride have been performed using Hartree-Fock calculations with the 6-31++G** basis set. nih.gov These studies, combined with experimental data from linear-dichroic infrared (IR-LD) spectroscopy, suggest a cross-linked arrangement of amide fragments in the protonated form, a structural detail that can be further explored and visualized through computational models. nih.gov
Table 1: Comparison of Experimental and Theoretical Data for Glycylglycine and its Hydrochloride
| Parameter | Experimental Value/Observation | Theoretical Method/Observation |
|---|---|---|
| Crystal System | Monoclinic (hydrochloride) iucr.org | N/A |
| Space Group | P21/c (hydrochloride) iucr.org | N/A |
| Unit Cell Parameters (hydrochloride) | a=8.813 Å, b=9.755 Å, c=9.788 Å, β=104.10° iucr.org | Can be calculated for validation. |
| Conformational Analysis | N/A | DFT and HF methods identified 11 possible conformers for glycylglycine. nih.govresearchgate.net |
| Protonated Structure | Cross-linked disposition of amide fragments (hydrochloride). nih.gov | Hartree-Fock calculations support a cross-linked structure. nih.gov |
| Hydrogen Bonding | Bifurcated hydrogen bonds present (hydrochloride). iucr.org | Can be analyzed to determine bond strength and geometry. |
Calculation of Vibrational Frequencies and Spectroscopic Signatures
Computational methods are extensively used to calculate the vibrational frequencies of glycylglycine, which can then be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. DFT methods, particularly B3LYP, have been shown to be superior to scaled Hartree-Fock methods for accurately predicting vibrational spectra. nih.govresearchgate.net The calculated frequencies from methods like BLYP/6-311++G** show good agreement with experimental assignments of the normal vibrational modes. nih.govresearchgate.net
The analysis of calculated and experimental spectra allows for the detailed assignment of vibrational bands to specific functional groups and motions within the molecule. For instance, studies have identified the vibrational frequencies associated with the sulfate (B86663) groups, glycosidic linkages, C-OH, and N-acetyl groups in related molecules, which can be analogously applied to understand the spectra of glycylglycine hydrochloride. nih.gov Differences between the spectra of various forms of the molecule can be interpreted in terms of geometric changes in the substituents. nih.gov
The combination of experimental Raman spectroscopy and DFT calculations has been used to analyze the spectra of glycine-containing peptides in aqueous solutions. researchgate.net Theoretical spectra calculated at the B3LYP/6-311+G(2df,2pd) level of theory show good agreement with experimental results, aiding in the consistent analysis of even strongly overlapping bands. researchgate.net
Analysis of Electronic Structure (e.g., HOMO/LUMO, Natural Bond Orbital Analysis)
The electronic properties of glycylglycine hydrochloride can be investigated using quantum chemical calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgbiomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgbiomedres.us
Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides information about charge transfer and intramolecular interactions. researchgate.net This analysis can reveal the nature of the bonding within the glycylglycine hydrochloride molecule and the extent of electron delocalization. Such studies have been applied to various molecules to understand bonding interactions. researchgate.net The electrophilicity index, which quantifies the energy change upon maximum electron flow between a donor and an acceptor, can also be calculated to further characterize the molecule's reactivity. semanticscholar.org
Energetics of Protonation and Decomposition Pathways
Quantum chemical calculations are instrumental in studying the energetics of chemical reactions, including protonation and decomposition. Theoretical studies on protonated glycylglycine have explored its fragmentation pathways. researchgate.netnih.gov By mapping the potential energy surfaces using methods like B3LYP/6-31G(d) or B3LYP/6-311+G(d,p), researchers can identify transition states and intermediate species involved in the decomposition process. researchgate.net
For instance, two primary fragmentation mechanisms for protonated glycylglycine have been investigated: one involving the elimination of aziridinone (B14675917) and another, more favored "a1-y1" pathway that leads to the simultaneous formation of a1 and y1 ions. nih.gov Calculations have shown that the aziridinone pathway has a relatively high threshold energy of 48.6 kcal/mol. nih.gov In contrast, the a1-y1 pathway is energetically and kinetically more favorable. nih.gov
Furthermore, theoretical calculations have been used to investigate the mobility of protons within the protonated peptide. nih.gov DFT calculations can determine the structures and energies of different isomers and the barriers separating them, while methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate the rate coefficients of proton transfer reactions. nih.gov Studies on protonated diglycine have shown that proton transfer reactions are very fast. nih.gov The thermal decomposition of glycylglycine has also been studied using techniques like online-coupled thermogravimetry-FTIR (TG-FTIR), which identifies gaseous products like ammonia, water, and carbon dioxide evolving at specific temperatures. researchgate.net
Table 2: Calculated Energetic Properties of Protonated Glycylglycine
| Pathway/Process | Method | Calculated Value/Finding |
|---|---|---|
| Aziridinone Elimination | Quantum Chemical and RRKM | Threshold energy of 48.6 kcal/mol. nih.gov |
| a1-y1 Fragmentation | Quantum Chemical and RRKM | Energetically and kinetically favored over the aziridinone pathway. nih.gov |
| Proton Transfer | DFT and RRKM | Proton transfer reactions are very fast. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes such as solvation and conformational changes in solution.
Simulation of Glycylglycine Hydrochloride in Solution
MD simulations of glycylglycine in aqueous solutions have been performed to investigate its aggregation and solvation properties. nih.govrsc.orgacs.org These simulations typically employ force fields like OPLS-AA or AMBER to describe the interactions between atoms. nih.govrsc.org Studies have explored the behavior of different protonation states of glycine (B1666218), including the zwitterionic, cationic, and anionic forms, in water. nih.govacs.org
Simulations have shown that in undersaturated aqueous solutions, pure glycine does not tend to form large clusters. nih.govacs.org However, the presence of salt impurities can promote the formation of such clusters. nih.gov The simulations also reveal that glycine clusters are dynamic, strongly hydrated entities with a liquid-like character. rsc.org The residence lifetimes of water and glycine molecules in the first solvation shell can be calculated, indicating that the clusters are dynamic structures that reconfigure on the picosecond timescale. rsc.org
The simulations can also provide detailed structural information, such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. nih.gov This information is crucial for understanding the solvation structure of glycylglycine hydrochloride in water and the nature of the interactions between the solute and solvent molecules.
Dynamic Conformational Behavior and Solvent Interactions
The dynamic nature of peptides in solution is fundamental to their biological function. Computational studies on glycylglycine (Gly-Gly) and its hydrochloride salt provide insight into its conformational landscape and how it is influenced by the surrounding solvent environment.
Theoretical studies, such as those employing ab initio methods at the HF/6-31G** level, have been used to investigate the conformational space of glycylglycine hydrochloride (GGH). These studies aim to identify the minimum energy conformer and develop a reliable force field to predict vibrational frequencies. acs.org By fitting experimental vibrational frequencies of glycine hydrochloride (GH) isotopomers, researchers can generate scale factors to apply to the ab initio force field of GGH. This approach successfully predicts the vibrational frequencies of GGH with high accuracy, demonstrating the utility of building force fields for larger peptides from their constituent amino acid units. acs.org
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational dynamics of peptides in aqueous solutions. nih.gov For glycine-containing peptides, the Ramachandran distributions show the accessible (φ, ψ) dihedral angles, revealing the conformational states the peptide backbone can adopt. nih.gov Studies on triglycine (B1329560) (GGG) show that the conformational ensemble of the central glycine residue is largely unaffected by the charge state of the C-terminus, indicating robust intrinsic conformational preferences in water. nih.gov While specific MD simulations focusing solely on the hydrochloride form are detailed in the context of force field development, the principles of conformational flexibility observed in related glycine peptides are broadly applicable. acs.orgnih.gov
The interaction with the solvent and ions is critical to the behavior of glycylglycine. Studies have investigated the interionic association of glycylglycine in aqueous sodium chloride solutions by measuring ultrasonic velocity and density. These experiments provide data on thermodynamic parameters that describe ion-solvent and ion-ion interactions. jocpr.com Molecular dynamics simulations have also been employed to understand how different cations influence the solubility of glycylglycine in aqueous solutions. These simulations calculate intermolecular interactions and solvation free energy, showing that solubility is directly related to the strength of solute-solvent interactions. rsc.orgnih.gov The presence of salts can significantly affect the solvation free energy and thus the solubility of glycine-related compounds. rsc.org
Furthermore, the conformational behavior of glycylglycine is sensitive to physical conditions like pressure. Combined experimental (powder X-ray diffraction and Raman spectroscopy) and theoretical studies on α-glycylglycine have revealed a pressure-induced isosymmetric phase transition above 6.7 GPa. osti.gov Computational predictions suggest this transition involves a change to a new monoclinic structure (α'-digly) where the molecule is more bent. This change is thought to be driven by the relaxation of strained hydrogen bonding interactions, highlighting how external conditions can alter the conformational and intermolecular landscape of the peptide. osti.gov
Table 1: Summary of Computational Studies on Glycylglycine Conformational Behavior and Interactions
| Study Focus | Method(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Conformational Analysis & Force Field | Ab initio (HF/6-31G**) | Developed a scaled ab initio force field for GGH from glycine hydrochloride, accurately predicting vibrational frequencies. | acs.org |
| Solvent & Ion Interactions | Ultrasonic velocity, density measurements | Characterized thermodynamic parameters related to ion-solvent and ion-ion interactions in aqueous NaCl solution. | jocpr.com |
| Solubility & Solvation | Molecular Dynamics (MD) | Showed that cation type affects solubility by altering solute-solvent interaction strength and solvation free energy. | rsc.orgnih.gov |
| High-Pressure Behavior | Powder X-ray diffraction, Raman spectroscopy, First-principles calculations | Identified a pressure-induced isosymmetric phase transition in α-glycylglycine, linked to changes in hydrogen bonding and molecular conformation. | osti.gov |
| Intrinsic Dynamics | Molecular Dynamics (MD) | Revealed the intrinsic conformational preferences of glycine residues within peptides in aqueous solution using Ramachandran plots. | nih.gov |
Simulation of Peptide-Receptor Interactions (General Peptide Modeling)
Computational modeling is an indispensable tool for understanding how peptides interact with their biological targets, typically protein receptors. Given the high flexibility of both peptides and receptors, simulations provide dynamic, atomic-level insights that are often difficult to capture with experimental methods alone. nih.gov These techniques are crucial for rational drug design, allowing for the prediction of binding affinities and the optimization of peptide-based therapeutics. polarispeptides.commdpi.com
A primary goal of these simulations is to model the binding process and characterize the structure of the resulting peptide-receptor complex. nih.gov This is complicated by the fact that both molecules can undergo significant conformational changes upon binding, a phenomenon known as "induced fit". nih.gov Therefore, effective modeling strategies must explore a vast conformational space for both the peptide and the receptor. nih.govnih.gov
Several computational techniques are commonly employed in peptide-receptor modeling:
Molecular Docking: This method predicts the preferred orientation of a peptide when bound to a receptor to form a stable complex. acs.org For flexible peptides, docking protocols must sample multiple conformations to identify plausible binding modes. nih.govacs.org The results are scored based on energy functions to estimate the binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and dynamics of the peptide-receptor complex over time. acs.org Starting from a docked pose, an MD simulation can reveal how the complex behaves in a simulated physiological environment, providing insights into the stability of key interactions (like hydrogen bonds and hydrophobic contacts) and revealing conformational shifts that occur upon binding. nih.govacs.org
Enhanced Sampling Methods: To overcome the limitations of classical MD in exploring large conformational changes, various enhanced sampling techniques are used. These methods accelerate the simulation to cover a wider range of molecular motions and identify stable conformational states of the complex.
The insights gained from these simulations are multifaceted. They help identify the key amino acid residues in both the peptide and the receptor that are critical for binding. nih.gov This information is invaluable for designing new peptides with improved affinity, selectivity, and functional activity. mdpi.com For instance, simulations can guide the design of mutations at the peptide-receptor interface to enhance binding energy or to maintain the conformational flexibility that may be critical for receptor activation and signal transduction. nih.gov By combining structural data with machine learning algorithms, researchers can predict the physicochemical properties of designed peptides, significantly reducing the time and cost of experimental screening. mdpi.com
Table 2: Common Computational Techniques in Peptide-Receptor Modeling
| Technique | Purpose | Key Information Gained | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicts the binding pose and orientation of a peptide in a receptor's binding site. | Binding mode, initial estimation of binding affinity, key interacting residues. | nih.govacs.org |
| Molecular Dynamics (MD) Simulation | Simulates the time-evolution of the peptide-receptor complex. | Complex stability, conformational changes, dynamic interactions (e.g., hydrogen bonds), solvent effects. | nih.govacs.org |
| Free Energy Calculations (e.g., MM-PBSA) | Estimates the binding free energy of the complex. | Quantitative prediction of binding affinity. | acs.org |
| Machine Learning / AI Algorithms | Learns from existing data to predict and design peptide interactions. | Prediction of binding affinity/specificity, design of novel peptides with desired properties. | mdpi.com |
Solution Behavior and Intermolecular Interactions of Glycylglycine Hydrochloride
Acid-Base Equilibria and Protonation States in Aqueous Solutions
In aqueous solution, glycylglycine (B550881) hydrochloride exhibits amphoteric properties, meaning it can act as both an acid and a base. This behavior is dictated by the protonation state of its amino and carboxyl groups, which is in turn dependent on the pH of the solution. The dipeptide predominantly exists as a zwitterion in both aqueous solution and the solid state, characterized by a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO⁻). smolecule.com
Potentiometric titration is a standard analytical method used to determine the acid dissociation constants (pKa) of ionizable groups in a molecule. For glycylglycine hydrochloride, this technique allows for the precise measurement of the pKa values corresponding to the carboxylic acid and the amino group.
Published pKa values for glycylglycine are approximately 3.12 for the carboxylic acid group and 8.17 for the amino group. vdoc.pub These values indicate the pH at which each group is 50% deprotonated. The titration of glycylglycine hydrochloride with a strong base, such as sodium hydroxide (B78521) (NaOH), reveals distinct equivalence points corresponding to the deprotonation of the carboxyl and ammonium (B1175870) groups. researchgate.net
Table 1: pKa Values of Glycylglycine in Aqueous Solution
| Ionizable Group | pKa Value |
| Carboxylic Acid (-COOH) | ~3.12 |
| Amino Group (-NH3+) | ~8.17 |
Note: These are approximate values and can vary slightly depending on experimental conditions such as temperature and ionic strength.
The use of glycylglycine hydrochloride, as opposed to free glycylglycine, allows for the observation of both proton dissociation events during titration. researchgate.net Initially, the carboxyl group is protonated. As base is added, this proton is titrated first, followed by the proton on the ammonium group at a higher pH. researchgate.net
A speciation diagram visually represents the distribution of different protonated forms of a molecule as a function of pH. For glycylglycine, a speciation diagram generated from potentiometric titration data illustrates the equilibrium between its cationic, zwitterionic, and anionic forms. researchgate.net
At low pH (below pKa1): The dominant species is the fully protonated cation (H3N+-CH2-CO-NH-CH2-COOH).
Between pKa1 and pKa2: The zwitterion (H3N+-CH2-CO-NH-CH2-COO-) is the predominant form. This is the isoelectric point (pI) of the molecule.
At high pH (above pKa2): The fully deprotonated anion (H2N-CH2-CO-NH-CH2-COO-) prevails.
These diagrams are crucial for understanding how pH influences the charge and, consequently, the biological and chemical activity of the dipeptide.
Metal Ion Binding and Complex Formation
Glycylglycine is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This interaction is of significant interest in bioinorganic chemistry, as it provides a simple model for metal-peptide and metal-protein interactions in biological systems. electronicsandbooks.comnih.gov
Glycylglycine forms well-defined coordination complexes with transition metal ions such as copper(II), nickel(II), zinc(II), and cadmium(II). nih.govnih.gov The coordination typically involves the terminal amino group and the deprotonated amide nitrogen, as well as the carboxylate oxygen.
Copper(II): Cu(II) forms particularly stable complexes with glycylglycine. researchgate.net Spectroscopic and potentiometric studies indicate that the coordination environment around the Cu(II) ion changes with pH. At lower pH, coordination is primarily through the amino and carboxylate groups. As the pH increases, the amide proton dissociates, and the amide nitrogen participates in coordination, leading to a more stable chelate ring structure. researchgate.netresearchgate.net The Cu(II)-glycylglycine complexes often exhibit a 1:1 or 1:2 metal-to-ligand stoichiometry. researchgate.net
Nickel(II) and Zinc(II): Ni(II) and Zn(II) also form complexes with glycylglycine, with the stability of these complexes generally following the Irving-Williams series (Cu > Ni > Zn). researchgate.net The coordination modes are similar to those of Cu(II), involving the amino, carboxylate, and amide groups. researchgate.net Theoretical calculations have been employed to elucidate the structural and electronic properties of these complexes. researchgate.netrsc.org
Cadmium(II): The interaction of glycylglycine with Cd(II) is also of interest, particularly in the context of toxicology and bioinorganic chemistry.
Table 2: Coordination of Glycylglycine with Transition Metal Ions
| Metal Ion | Typical Coordination Sites |
| Cu(II) | Amino group, Carboxylate oxygen, Amide nitrogen |
| Ni(II) | Amino group, Carboxylate oxygen, Amide nitrogen |
| Zn(II) | Amino group, Carboxylate oxygen, Amide nitrogen |
The formation of a metal-glycylglycine complex involves the displacement of water molecules from the metal ion's coordination sphere by the donor atoms of the dipeptide. The process is a stepwise equilibrium, with the initial interaction often occurring at the carboxylate end, followed by chelation involving the amino group and, at higher pH, the amide nitrogen.
Ligand exchange reactions are also a key aspect of the coordination chemistry of these complexes. The stability of the metal-glycylglycine complex will determine its susceptibility to exchange with other ligands present in the solution. Kinetic studies can provide insights into the lability of these complexes and the mechanisms of ligand substitution.
The binding of metal ions to glycylglycine is highly dependent on the pH of the solution. nih.gov This is because the protonation state of the ligand's donor groups (amino and carboxyl) changes with pH. researchgate.net
At acidic pH, the amino group is protonated, which can inhibit its coordination to the metal ion. As the pH increases, the carboxyl group deprotonates, becoming a more effective donor. A further increase in pH leads to the deprotonation of the amino group and, crucially, the amide proton, allowing for strong chelation involving the amide nitrogen. nih.gov This pH-dependent behavior is critical for the formation and stability of different complex species in solution. For instance, the formation of some cobalt-glycylglycine complexes that interact with dioxygen is observed at high pH. electronicsandbooks.com Similarly, the synthesis of magnesium glycylglycine complexes is achieved under controlled pH conditions. nih.gov
Real-time Monitoring of Metal Ion Interactions (e.g., Surface Plasmon Resonance)
The interaction of peptides with metal ions is a fundamental aspect of bioinorganic chemistry. Glycylglycine, with its terminal amino and carboxyl groups and its internal peptide linkage, provides multiple coordination sites for metal ions. The monitoring of these interactions in real-time and without labels is achievable through advanced analytical techniques like Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance is a powerful optical technique for detecting and characterizing molecular interactions in real time. nih.gov It works by immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. nih.gov The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a measurable signal proportional to the mass accumulating on the surface. nih.govnih.gov This allows for the quantitative analysis of binding affinity and kinetics without the need for fluorescent or radioactive labels. nih.gov
While specific SPR studies detailing the interaction of glycylglycine hydrochloride with a wide range of metal ions are not extensively documented in current literature, the known chelating ability of glycylglycine makes it a prime candidate for such analysis. Commercial data indicates that glycylglycine exhibits distinct interaction profiles with different metal ions. hopaxfc.com For instance, it is known to have a strong interaction with copper (Cu) and a weak interaction with manganese (Mn). hopaxfc.com SPR could be employed to quantify the kinetics (association and dissociation rates) and affinity of these interactions, providing valuable data for applications in enzymology and protein chemistry where metal cofactors are crucial.
Table 1: Reported Metal Ion Interactions for Glycylglycine
| Metal Ion | Interaction Strength |
|---|---|
| Copper (Cu) | Strong hopaxfc.com |
| Manganese (Mn) | Weak hopaxfc.com |
This table is based on commercially available buffer data.
Intermolecular Hydrogen Bonding and Hydration
The behavior of glycylglycine hydrochloride in an aqueous environment is dominated by its extensive network of hydrogen bonds with surrounding water molecules and with other glycylglycine molecules. The molecule contains several functional groups capable of acting as hydrogen bond donors and acceptors: the protonated N-terminal ammonium group (-NH3+), the carbonyl oxygen and amide hydrogen of the peptide bond (-C=O and -N-H), and the carboxylic acid group (-COOH).
In aqueous solution, water molecules form a hydration shell around the dipeptide. Studies on similar peptide structures, like triglycine (B1329560), show that the functional groups of the peptide backbone are capable of forming a significant number of hydrogen bonds with water. nih.gov This hydration is crucial for the molecule's solubility and conformational stability. The interaction between these enhanced hydration shells can introduce additional stability due to the cooperative nature of hydrogen bonds. researchgate.net Research using molecular dynamics simulations on protein surfaces further confirms that water molecules arrange themselves specifically around both hydrophilic residues and the peptide backbone, forming structured hydrogen bond networks. nih.gov
The dissolution of glycylglycine in water involves complex energetic changes, reflecting the balance between breaking solute-solute interactions and forming solute-solvent (hydration) interactions. Thermochemical studies have quantified the enthalpy of these interactions, providing insight into the energetic contributions of its polar and nonpolar parts. researchgate.net The peptide backbone's ability to integrate into water's hydrogen-bonding network is a key determinant of its solution properties. nih.gov
Table 2: Potential Hydrogen Bonding Sites in Glycylglycine Hydrochloride
| Functional Group | Atom(s) | Role |
|---|---|---|
| N-terminal Ammonium | -NH3+ | Donor |
| Peptide Bond | Carbonyl Oxygen (C=O) | Acceptor |
| Peptide Bond | Amide Hydrogen (N-H) | Donor |
| C-terminal Carboxylic Acid | Carbonyl Oxygen (C=O) | Acceptor |
Role as a Buffering Agent in Research Media
Due to its chemical structure, featuring both an acidic carboxylic acid group and a basic amino group, glycylglycine is an effective biological buffer. wikipedia.orgatamanchemicals.com The hydrochloride salt is typically used to prepare aqueous buffer solutions. Its low toxicity and good solubility in water make it a popular choice in a variety of biochemical and biological research applications. wikipedia.orgatamanchemicals.com
Glycylglycine is particularly useful because it has two distinct buffering ranges, corresponding to the pKa values of its ionizable groups. These effective ranges are approximately pH 2.5–3.8 and pH 7.5–8.9. wikipedia.orgatamanchemicals.com This versatility allows it to be used in a wide array of experimental conditions.
In laboratory research, glycylglycine buffer is frequently used in enzymatic assays, where maintaining a stable pH is critical for enzyme activity. hopaxfc.com It also serves as a component in running buffers for electrophoretic techniques and in lysis buffers for breaking open cells while preserving protein function. hopaxfc.com Furthermore, glycylglycine has been noted for its ability to help solubilize recombinant proteins, which can otherwise be prone to aggregation. wikipedia.orgatamanchemicals.com
Table 3: Buffering Characteristics of Glycylglycine
| Property | Value / Description | Source(s) |
|---|---|---|
| Common Name | Gly-Gly Buffer | hopaxfc.com |
| Useful pH Range 1 | 2.5 – 3.8 | wikipedia.orgatamanchemicals.com |
| Useful pH Range 2 | 7.5 – 8.9 | hopaxfc.comwikipedia.orgatamanchemicals.com |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Glycylglycine hydrochloride |
| Glycylglycine |
| Water |
| Copper |
| Manganese |
| Glycine (B1666218) |
| Hydrochloric acid |
Biochemical and Biological Research Applications of Glycylglycine Hydrochloride
Glycylglycine (B550881) Hydrochloride as a Substrate in Enzymatic Studies
The peptide bond in glycylglycine hydrochloride is susceptible to enzymatic cleavage, making it an excellent substrate for investigating the activity and mechanisms of various peptidases.
Investigation of Dipeptidase Activity and Specificity
Glycylglycine hydrochloride is a key substrate in the characterization of dipeptidases, which are enzymes that hydrolyze dipeptides into their constituent amino acids. For instance, studies on intestinal peptidases utilize glycylglycine to determine the enzyme's kinetic parameters. The specificity of these enzymes for different dipeptide substrates provides insights into their physiological roles in protein digestion and absorption. Research has shown that over 90% of glycylglycine is absorbed via a peptide transport system in the small intestine, with less than 10% being hydrolyzed by membrane-bound peptidases followed by the absorption of free glycine (B1666218) nih.gov.
Enzymatic Hydrolysis Mechanisms and Kinetics
The hydrolysis of glycylglycine hydrochloride is a model reaction for studying the kinetics of peptide bond cleavage. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters determined in these studies. For an intestinal peptidase, the following kinetic data were obtained using glycylglycine as the substrate:
| Substrate Concentration [S] (mM) | Product Formed (μmol/min) |
|---|---|
| 1.5 | 0.21 |
| 2.0 | 0.24 |
| 3.0 | 0.28 |
| 4.0 | 0.33 |
| 8.0 | 0.40 |
| 16.0 | 0.45 |
Data adapted from a kinetic study of an intestinal peptidase chegg.com.
These values are crucial for understanding the enzyme's efficiency and affinity for the substrate. Chronic experiments on rat small intestines have determined the Michaelis constant for dipeptide transport of glycylglycine to be approximately 16 mM nih.gov.
Impact of Reaction Conditions (e.g., pH, Metal Ions) on Hydrolysis
The rate of enzymatic hydrolysis of glycylglycine hydrochloride is significantly influenced by reaction conditions such as pH and the presence of metal ions. The dimerization rate of glycine to form glycylglycine is pH-dependent, with the highest rates observed under alkaline conditions (around pH 9.8) researchgate.net. This suggests that the reverse reaction, hydrolysis, is also sensitive to pH.
Metal ions can act as cofactors or inhibitors of dipeptidases. For example, a thermostable dipeptidase from Bacillus stearothermophilus is markedly activated by Mn²⁺, Co²⁺, and Cd²⁺. In contrast, other divalent cations like Ba²⁺, Hg²⁺, and Cu²⁺ inhibit the enzyme, while the native Zn²⁺ is slightly inhibitory researchgate.net. The binding of excess metal ions can lead to enzyme inhibition, a phenomenon observed with human dipeptidyl peptidase III, where the highest activity is seen at a 1:1 metal-to-protein ratio mdpi.com.
Interactions with Biological Macromolecules and Cellular Components
Glycylglycine hydrochloride is also utilized in studies investigating the interactions and stability of larger biological molecules.
Studies of Protein Interactions and Stability
Glycylglycine, and by extension its hydrochloride salt, can influence the stability of proteins. Its constituent amino acid, glycine, has been shown to affect the thermal stability of globular proteins. The effect is protein-specific; for instance, at concentrations above 100 mM, glycine can stabilize proteins nih.govwhiterose.ac.uk. In one study, the melting temperature (Tm) of Bovine Serum Albumin (BSA) increased by 0.9°C in the presence of 1 M glycine, while the Tm of myoglobin decreased by 1.0°C under the same conditions whiterose.ac.uk. Lysozyme's stability was relatively unaffected whiterose.ac.uk. These studies often involve techniques like Differential Scanning Calorimetry (DSC) to determine the thermodynamic parameters of protein unfolding, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) biorxiv.orgnsf.govnih.govnih.gov.
Effect of 1 M Glycine on the Melting Temperature (Tm) of Globular Proteins
| Protein | Change in Tm (°C) |
|---|---|
| Bovine Serum Albumin (BSA) | +0.9 |
| Myoglobin | -1.0 |
| Lysozyme | +0.4 |
Data adapted from Platts and Falconer (2015) whiterose.ac.uk.
Peptide-Based Immunoassay Development and Ubiquitination Site Characterization
Glycylglycine has been shown to improve the solubility and antigenic utility of recombinant proteins, which is beneficial for the development of peptide-based immunoassays like ELISA and Western blotting nih.govresearchgate.netnih.govabcam.com. In a study on recombinant Hepatitis C virus (HCV) structural proteins, glycylglycine supplementation enhanced the yield of soluble proteins, which then demonstrated improved immunoreactivity in a point-of-care immunoassay nih.gov.
Furthermore, the diglycine (Gly-Gly) remnant plays a crucial role in the characterization of protein ubiquitination sites. When ubiquitinated proteins are digested with trypsin, a characteristic diglycine remnant remains attached to the lysine residue where ubiquitin was conjugated nih.govresearchgate.net. This "diglycine signature" is recognized by specific antibodies (anti-K-ε-GG antibodies), enabling the enrichment of ubiquitinated peptides from complex mixtures nih.govcellsignal.combroadinstitute.orgfrontiersin.org. Subsequent analysis by mass spectrometry allows for the large-scale identification and quantification of ubiquitination sites within the proteome cellsignal.comnih.gov. This technique has led to the identification of tens of thousands of ubiquitination sites, providing valuable insights into the regulatory roles of ubiquitin in various cellular processes nih.govbroadinstitute.orgnih.gov. It is important to note that other ubiquitin-like modifiers, such as NEDD8 and ISG15, can also leave an identical diglycine remnant upon trypsin digestion, although studies suggest that the vast majority of identified diglycine-modified peptides originate from ubiquitination cellsignal.comnih.gov.
Cellular Proliferation and Regulation Studies (e.g., Spermatogonial Stem Cells)
Glycylglycine hydrochloride plays a significant role in the study of cellular proliferation, particularly in the context of spermatogonial stem cells (SSCs). Research has demonstrated its importance in maintaining the proliferation of these cells, which are fundamental to spermatogenesis and male fertility.
A key factor in the regulation of SSC proliferation is the Glial cell line-derived neurotrophic factor (GDNF). Studies have utilized metabolomic analysis to investigate the cellular changes that occur when SSCs are deprived of GDNF. This research revealed that GDNF deprivation leads to a decrease in the levels of several metabolites, including glycylglycine.
Subsequent experiments were designed to determine if replenishing these depleted metabolites could rescue the impaired SSCs. In these studies, the addition of glycylglycine to the culture medium of GDNF-deprived SSCs was found to significantly restore their proliferation. This finding highlights a crucial role for glycylglycine in the complex biological processes that govern SSC proliferation. However, it was also noted that while glycylglycine treatment restored proliferation, it did not alter the expression of genes associated with self-renewal, such as B-cell CLL/lymphoma 6 member B and ETS variant 5. This suggests that glycylglycine's role is specific to promoting cell division rather than maintaining the stem cell state itself.
Table 1: Effect of Glycylglycine on Spermatogonial Stem Cell (SSC) Proliferation After GDNF Deprivation
| Treatment Group | Key Observation | Outcome on Proliferation |
| Control (Complete Medium) | Normal SSC proliferation and colony formation. | Baseline |
| GDNF Deprivation (0.1 ng/ml) | Reduced number and size of SSC colonies; impaired proliferation. | Significantly Decreased |
| Glycylglycine Rescue (10 µM) | Addition of glycylglycine to GDNF-deprived cells. | Proliferation Significantly Rescued |
| Sorbitol Rescue (10 µM) | Addition of another decreased metabolite (sorbitol) to GDNF-deprived cells. | No Significant Effect |
Research into Neuroprotective Mechanisms and Inflammatory Responses
The potential applications of glycylglycine hydrochloride extend to research on neuroprotection and the modulation of inflammatory responses. While much of the existing research focuses on the parent amino acid, glycine, emerging evidence suggests that the dipeptide itself may possess valuable properties.
Glycylglycine is being investigated for its potential anti-inflammatory effects. Chronic inflammation is a known contributor to cellular senescence and various pathological conditions. It is hypothesized that glycylglycine may help to regulate inflammatory pathways by modulating the release of pro-inflammatory cytokines and growth factors. By mitigating inflammatory signals, glycylglycine could help prevent the spread of inflammation to healthy surrounding cells. This has led to its exploration in contexts such as arthritis and other chronic inflammatory conditions where persistent pain is a symptom.
In the area of neuroprotection, glycylglycine's potential is linked to its ability to modulate NMDA receptor activity and enhance GABAergic signaling. This could be particularly relevant for treating neuropathic pain, which arises from nerve damage and is often difficult to manage. By inhibiting excessive excitatory signals and promoting inhibitory pathways within the nervous system, glycylglycine may help to alleviate the chronic pain associated with nerve injury.
Applications as a Building Block in Peptide Synthesis for Functional Studies
As the simplest dipeptide, glycylglycine hydrochloride serves as a fundamental building block in the field of peptide synthesis. nih.govnih.gov Its straightforward structure makes it an ideal starting material for creating more complex and functionally diverse peptides for research purposes. nih.govnih.gov
Furthermore, glycylglycine is utilized as a template in the synthesis of bioactive peptides. Researchers can chemically modify the glycylglycine backbone or add various amino acid residues to its ends to create novel peptides with specific therapeutic or diagnostic properties. This approach is valuable for developing new drugs, and for creating molecular probes to investigate biological processes. The synthesis of a magnesium chelate of glycylglycine, for example, demonstrates its utility in creating coordination complexes with specific properties.
Hydrolysis and Degradation Pathways of Glycylglycine Hydrochloride
Mechanisms and Products of Enzymatic Hydrolysis
The enzymatic breakdown of the peptide bond in glycylglycine (B550881) is a fundamental biochemical process, primarily yielding its constituent amino acid, glycine (B1666218). This hydrolysis is catalyzed by a class of enzymes known as peptide hydrolases or peptidases. nih.gov The specific enzymes and their mechanisms vary, occurring in diverse biological contexts from microbial metabolism to human digestion.
The primary mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond, facilitated by the enzyme's active site. The products of this reaction are two molecules of glycine.
Several types of peptidases are known to hydrolyze glycylglycine:
Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. A glycyl aminopeptidase (B13392206) purified from the fungus Actinomucor elegans shows high specificity for hydrolyzing Gly-X bonds, where X can be an amino acid, peptide, or arylamide. nih.govoup.com Its activity is optimal at a pH of 8.0 and a temperature of 40°C. nih.govoup.com
Dipeptidases: These enzymes are specific for the hydrolysis of dipeptides. Dipeptidases located in the intestinal mucosa are responsible for the final stage of protein digestion. nih.govnih.gov Studies on human jejunal mucosa have identified glycylglycine dipeptidase activity, the deficiency of which can lead to malabsorption of the dipeptide. nih.gov
Cytosol Hydrolases: Within intestinal cells, cytosol glycyl-glycine hydrolase contributes to the breakdown of absorbed dipeptides. ias.ac.in The activity of this enzyme can be competitively inhibited by certain free amino acids, such as leucine (B10760876) and methionine, which can interact with the dipeptide at the stage of intracellular hydrolysis. ias.ac.in
The table below summarizes key enzymes involved in the hydrolysis of glycylglycine.
| Enzyme/Enzyme Class | Source/Location | Key Findings | Reference(s) |
| Glycyl Aminopeptidase | Actinomucor elegans | Highly specific for Gly-X bonds. Optimal pH 8.0, optimal temperature 40°C. | nih.govoup.com |
| Glycylglycine Dipeptidase | Human Jejunal Mucosa | Deficiency is linked to malabsorption of glycylglycine. | nih.gov |
| Cytosol Hydrolase | Mammalian Intestine | Hydrolyzes glycylglycine intracellularly; competitively inhibited by leucine. | ias.ac.in |
| Peptide Hydrolases | General | Catalyze the hydrolysis of glycylglycine and glycyl-L-leucine. | nih.gov |
Chemical Hydrolysis Under Various Conditions (e.g., Acidic, Hydrothermal)
Glycylglycine hydrochloride can be hydrolyzed through non-enzymatic chemical processes, with reaction rates and products being highly dependent on conditions such as temperature, pressure, and pH.
Acidic Hydrolysis: Under strong acidic conditions (e.g., 6 M HCl) and elevated temperatures (above 100°C), the peptide bond of glycylglycine is effectively cleaved to produce glycine. researchgate.net Kinetic studies of hydrolysis in hydrochloric acid have determined the energy and entropy of activation for this reaction. The addition of certain metal ions, like cobaltous ion (Co²⁺), can enhance the rate of acid hydrolysis by lowering both the heat and entropy of activation. acs.org
Hydrothermal Hydrolysis: In high-temperature and high-pressure water (subcritical water conditions), glycylglycine undergoes hydrolysis to form glycine. researchgate.netscispace.com Experiments conducted in a temperature range of 240°C to 300°C show that this hydrolysis is a primary degradation pathway. researchgate.netscispace.com However, under these conditions, hydrolysis competes with another significant reaction: cyclization. scispace.com
The table below outlines the conditions and products of chemical hydrolysis.
| Condition | Temperature | Pressure | Primary Product(s) | Key Observations | Reference(s) |
| Acidic (HCl) | >100°C | N/A | Glycine | Rate can be enhanced by Co²⁺ ions. | researchgate.netacs.org |
| Hydrothermal | 240–300°C | High (e.g., 30 MPa) | Glycine, Cyclo(Gly-Gly) | Hydrolysis competes with cyclization reaction. | researchgate.netscispace.com |
Cyclization Reactions and Formation of Diketopiperazines
Under specific conditions, particularly in the absence of a catalyst in high-temperature water, glycylglycine can undergo an intramolecular condensation reaction, known as cyclization or cyclodehydration. scispace.com This process results in the formation of a six-membered ring structure called 2,5-diketopiperazine (DKP), also known as cyclo(glycylglycine) or glycine anhydride (B1165640). scispace.comwikipedia.org
This reaction is a reversible process. Historically, the first synthesis of glycylglycine was achieved by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine with hydrochloric acid, demonstrating the hydrolytic cleavage of the cyclic structure to form the linear dipeptide. wikipedia.org
The reaction pathway under hydrothermal conditions involves a reversible equilibrium between the linear dipeptide (glycylglycine), the cyclic dipeptide (cyclo(Gly-Gly)), and the constituent amino acid (glycine). scispace.com Linear dipeptides can undergo cyclodehydration to form the cyclic peptide, which can then be hydrolyzed to reform the linear dipeptide or be further broken down into amino acids. scispace.com
Reaction Scheme: Glycylglycine ⇌ Cyclo(Gly-Gly) + H₂O Cyclo(Gly-Gly) + H₂O ⇌ Glycylglycine Glycylglycine + H₂O ⇌ 2 Glycine
This cyclization is a notable side reaction in various chemical processes involving peptides and can be influenced by factors such as solvent, temperature, and the presence of catalysts. scispace.com
Gas-Phase Fragmentation and Decomposition of Protonated Glycylglycine
In the gas phase, such as within a mass spectrometer, protonated glycylglycine ([Gly-Gly+H]⁺) decomposes through specific fragmentation pathways when subjected to collision-induced dissociation. The study of these pathways provides fundamental insights into peptide structure and reactivity.
Quantum chemical calculations and experimental data have elucidated the main fragmentation routes, which primarily lead to the formation of a₁ and y₁ ions.
Two principal mechanisms have been considered:
Aziridinone (B14675917) Pathway: This pathway involves the formation of a y₁ ion with the corresponding neutral loss of a strained, cyclic aziridinone molecule. However, calculations indicate this pathway has a relatively high energy threshold and is therefore less likely.
a₁-y₁ Pathway: A more favored alternative pathway leads to the simultaneous formation of a₁ and y₁ ions. This mechanism is supported by both energetic and kinetic analyses. In this pathway, the neutral products formed are carbon monoxide (CO) and an imine (NHCH₂), which are energetically more stable than aziridinone.
The fragmentation of larger peptides containing the glycylglycine motif also provides relevant information. For instance, the fragmentation of a b₂ ion (which corresponds to the protonated dipeptide) can form an a₂ ion, which has been shown to exist not as a linear iminium ion, but as a more stable cyclic, protonated 4-imidazolidone structure.
The table below summarizes the major fragmentation products of protonated glycylglycine.
| Precursor Ion | Fragmentation Pathway | Major Fragment Ions | Neutral Loss Products | Key Findings | Reference |
| [Gly-Gly+H]⁺ | 'a₁-y₁' Pathway | a₁ and y₁ | CO and NHCH₂ | Energetically and kinetically favored over the aziridinone pathway. |
Analytical Methodologies for Glycylglycine and Its Derivatives in Research
Chromatographic Separation Techniques (e.g., Ion-Pair HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides like glycylglycine (B550881). Due to the polar nature of small peptides, reversed-phase HPLC (RP-HPLC) often requires the use of ion-pairing agents to enhance retention and improve separation.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a widely used technique for the analysis of underivatized small peptides, including glycylglycine and its oligomers. nih.govnih.gov This method involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a molecule with a hydrophobic tail and an ionic head group that can interact with the charged analytes. The formation of a neutral ion pair between the analyte and the reagent allows for its retention on a non-polar stationary phase, such as a C18 column. nih.govsigmaaldrich.com
The choice of ion-pairing reagent is critical and can significantly influence the separation. Perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), nonafluoropentanoic acid, and tridecafluoroheptanoic acid, have proven effective for the separation of small peptides. nih.gov The concentration of the ion-pairing agent and the pH of the mobile phase are key parameters that need to be optimized to achieve the desired separation. sigmaaldrich.com
A study on the quantitative analysis of glycine (B1666218) oligomerization utilized ion-pair HPLC with sodium hexanesulfonate as the ion-pairing reagent in a phosphate (B84403) buffer at pH 2.5. acs.org This method allowed for the separation and quantification of glycine oligomers up to 14 residues long. acs.org
| Parameter | Value | Reference |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 3 µm) | acs.org |
| Mobile Phase | 50 mM KH2PO4, 7.2 mM sodium hexanesulfonate, pH 2.5 | acs.org |
| Flow Rate | 1.00 mL/min | acs.org |
| Detection | UV at 195 nm | researchgate.net |
This table summarizes the experimental conditions used for the IP-HPLC analysis of glycine oligomers.
The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of glycylglycine and its derivatives. nih.govresearchgate.net Electrospray ionization (ESI) is a common interface used for this purpose. nih.gov
Electrophoretic Methods
Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. These methods are particularly well-suited for the analysis of charged molecules like peptides.
Capillary Zone Electrophoresis (CZE) is a high-resolution technique that has been successfully applied to the separation of glycylglycine and its oligomers. nih.gov In CZE, the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. The application of a high voltage across the capillary causes the analytes to migrate at different velocities depending on their electrophoretic mobility.
A study on the enzymatic hydrolysis of glycine-containing peptides employed CZE to separate and quantify the substrate and its breakdown products. nih.gov This method offers rapid analysis times and requires only small sample volumes. The use of coated capillaries can minimize the adsorption of peptides to the capillary wall, improving separation efficiency and reproducibility. nih.gov Gly-Gly hydrochloride can also be used as a running buffer in capillary electrophoresis. researchgate.net
Spectroscopic Quantification Methods
Spectroscopic methods are widely used for the quantification and characterization of glycylglycine and its derivatives. These techniques rely on the interaction of molecules with electromagnetic radiation.
UV-Vis Spectroscopy: Glycylglycine exhibits UV absorbance at low wavelengths, typically around 190-210 nm, due to the presence of the peptide bond. spectroscopyonline.comsielc.com This property can be exploited for its quantification using a UV-Vis spectrophotometer. A method for the simultaneous determination of glycine, triglycine (B1329560), and fructose (B13574) utilized UV detection at 190 nm. spectroscopyonline.com However, it is important to note that the absorbance can be influenced by the pH and the presence of other absorbing species in the sample matrix.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. 1H NMR and 13C NMR spectra can be used to identify and quantify glycylglycine and its derivatives. The chemical shifts of the protons and carbons are sensitive to the chemical environment, allowing for the differentiation of various forms of the peptide. For instance, the 1H NMR spectrum of glycylglycine in D2O shows distinct signals for the different methylene (B1212753) protons. chemicalbook.comchemicalbook.com
| Nucleus | Chemical Shift (ppm) in D2O | Reference |
| 1H | 3.825 (CH2) | chemicalbook.com |
| 1H | 3.875 (CH2) | chemicalbook.com |
| 13C | 40.7 (C1), 43.4 (C3), 167.1 (C2), 176.4 (C4) | researchgate.net |
This table presents the characteristic NMR chemical shifts for Glycylglycine.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions. It is invaluable for the identification and quantification of glycylglycine and its oligomers. quora.comnih.gov When coupled with separation techniques like HPLC or CE, MS can provide both qualitative and quantitative information about complex mixtures. nih.gov The exact mass of glycylglycine makes it a useful calibration compound for mass spectrometers. quora.com
Use of Glycylglycine Oligomers as Analytical Standards
In many analytical applications, particularly those involving chromatography, the use of well-characterized standards is essential for accurate quantification. Glycylglycine and its oligomers (di-, tri-, tetra-glycine, etc.) serve as important analytical standards in research.
Commercially available standards of glycylglycine oligomers, typically up to hexaglycine (B549931) (Gly6), are used to create calibration curves for the quantification of these peptides in unknown samples. acs.org A study on glycine oligomerization demonstrated the use of such standards to determine the concentration of each oligomer in a reaction mixture by integrating the corresponding peak in an IP-HPLC chromatogram. acs.org
Q & A
Q. What protocols ensure reproducibility of this compound experiments across labs?
- Methodological Answer : Adhere to the COPE guidelines for reporting methods, including buffer preparation details (e.g., exact NH4OH concentration), storage conditions, and instrument calibration. Share raw data and analysis scripts via repositories like Zenodo or Figshare to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
